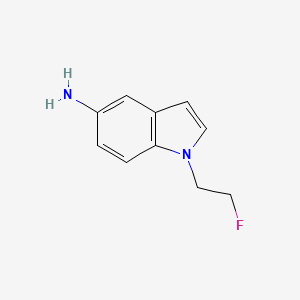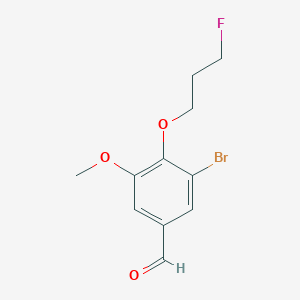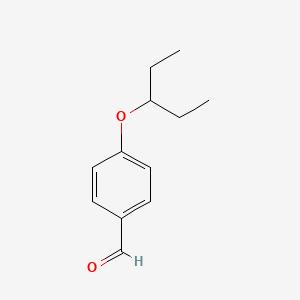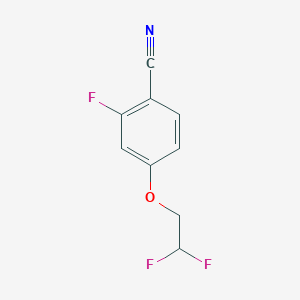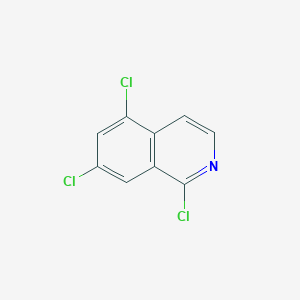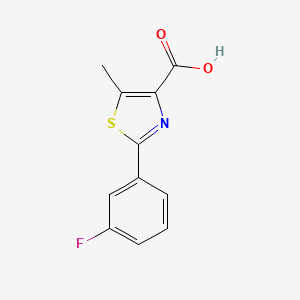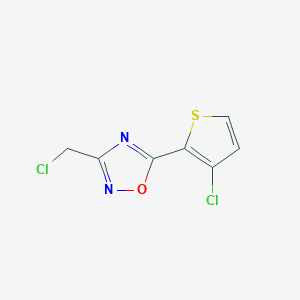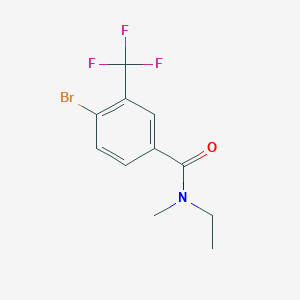
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H11BrF3NO and a molecular weight of 310.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a trifluoromethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Bromination: The starting material, 3-trifluoromethylbenzamide, is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position of the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the ethyl and methyl groups to the nitrogen atom of the benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.
Major Products
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its interactions with enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and the amide group can form hydrogen bonds and other interactions with the target molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-ethyl-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-Bromo-N-methyl-3-trifluoromethylbenzamide: Lacks the ethyl group, affecting its lipophilicity and interaction with molecular targets.
4-Bromo-N-ethyl-3-trifluoromethylbenzamide: Lacks the methyl group, influencing its chemical reactivity and biological effects.
Uniqueness
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both the ethyl and methyl groups on the nitrogen atom, as well as the trifluoromethyl group on the benzene ring. These structural features contribute to its distinct chemical properties, such as increased lipophilicity, and its specific interactions with molecular targets, making it valuable for various scientific research applications.
Propriétés
IUPAC Name |
4-bromo-N-ethyl-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-16(2)10(17)7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUYBQIJSLFJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



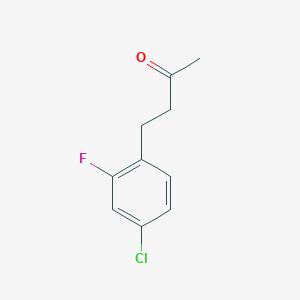

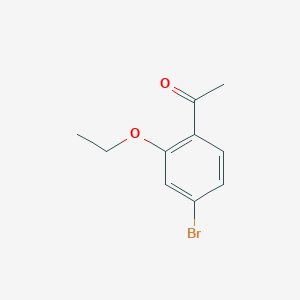
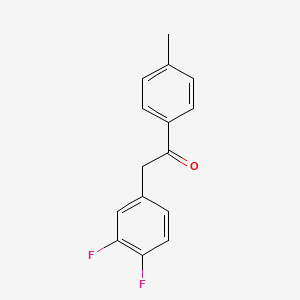
![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)
